alpha-Sexithiophene

描述

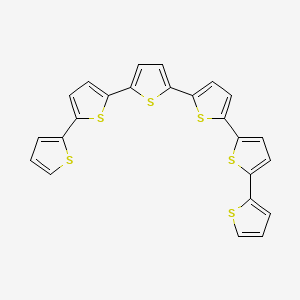

alpha-Sexithiophene, also known as α-sexithiophene, is an organic compound belonging to the oligothiophene family. It consists of six thiophene rings connected in a linear arrangement. This compound is known for its high hole mobility and stability, making it a valuable material in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) .

作用机制

- Role : When adsorbed on these surfaces, it forms highly ordered monolayers with distinct structural configurations . These configurations play a crucial role in its subsequent behavior.

- Adsorption : At room temperature, α-Sexithiophene molecules adsorb onto the substrate, forming flat-lying structures. The arrangement depends on the substrate type:

- On mica , it crystallizes in two different configurations: (a) needle-like structures and (b) island-like morphologies. Directed epitaxy of islands along the sidewalls of needle-like structures explains this phenomenon .

- Order-Disorder Transition : Elevated temperatures induce a thermally induced order-disorder transition due to molecular diffusion processes at approximately 400 K .

Target of Action

Mode of Action

Biochemical Pathways

准备方法

Synthetic Routes and Reaction Conditions

alpha-Sexithiophene can be synthesized through various methods, including oxidative electrochemical coupling of terthiophenes . Another common method involves the reductive coupling of bisthiophenes, leading to the formation of sexithiophene . These reactions typically require specific conditions, such as the presence of catalysts and controlled temperatures, to ensure high yields and purity.

Industrial Production Methods

In industrial settings, sexithiophene is often produced using large-scale chemical reactors that allow for precise control of reaction conditions. The use of advanced purification techniques, such as chromatography and recrystallization, ensures the production of high-purity sexithiophene suitable for electronic applications .

化学反应分析

Types of Reactions

alpha-Sexithiophene undergoes various chemical reactions, including:

Reduction: Reductive coupling reactions are used to synthesize sexithiophene from smaller thiophene units.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like ferric chloride for oxidation and reducing agents like sodium for reductive coupling . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various derivatives of sexithiophene, such as halogenated or alkylated sexithiophenes, which have different electronic and optical properties .

科学研究应用

alpha-Sexithiophene has a wide range of scientific research applications, including:

Organic Electronics: Used in the fabrication of OFETs and OPVs due to its high hole mobility and stability.

Sensors: Employed in the development of chemical sensors due to its sensitivity to environmental changes.

Nanotechnology: Utilized in the creation of molecular wires and other nanoscale devices.

Optoelectronics: Applied in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

相似化合物的比较

Similar Compounds

Terthiophene: Consists of three thiophene rings and is used in similar applications but has lower hole mobility compared to sexithiophene.

Quaterthiophene: Contains four thiophene rings and offers intermediate properties between terthiophene and sexithiophene.

Octithiophene: Comprises eight thiophene rings and provides higher conjugation but may have lower solubility and processability.

Uniqueness of alpha-Sexithiophene

This compound stands out due to its optimal balance of high hole mobility, stability, and processability, making it a preferred choice for various organic electronic applications .

生物活性

Alpha-sexithiophene (α-Sexithiophene, 6T) is a conjugated organic compound known for its significant role in organic electronics, particularly in organic semiconductors and photonic devices. This article explores the biological activity of α-Sexithiophene, focusing on its photophysical properties, interactions with biological systems, and potential applications in biomedicine.

Overview of this compound

This compound is a member of the thiophene family, consisting of six thiophene units connected in a linear arrangement. Its chemical formula is . The compound exhibits notable electronic properties due to its extended π-conjugation, making it an excellent candidate for applications in organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and solar cells.

Photophysical Properties

The photophysical properties of α-Sexithiophene have been extensively studied, revealing its potential for various applications:

- J-Aggregation : α-Sexithiophene can form J-aggregates in thin films, which significantly enhance its photoluminescence. Studies show that these aggregates exhibit a quantum yield between 0.6 and 1.0, indicating efficient light emission .

- Exciton Dynamics : The excitonic behavior of α-Sexithiophene has been characterized through time-resolved spectroscopy, demonstrating its capability to undergo stimulated emission similar to inorganic laser materials .

Biological Activity and Interactions

While primarily studied for electronic applications, recent research indicates that α-Sexithiophene may also interact with biological systems:

- Antimicrobial Activity : Preliminary studies suggest that α-Sexithiophene exhibits antimicrobial properties, potentially useful in developing antimicrobial coatings or materials .

- Cellular Interactions : Research has indicated that α-Sexithiophene can influence cellular behavior when incorporated into biomaterials. Its ability to form organized structures may affect cell adhesion and proliferation .

Case Study 1: Interaction with Biological Membranes

A study investigated the interaction of α-Sexithiophene with lipid bilayers, revealing that the compound can integrate into the membrane structure. This integration alters the membrane's fluidity and permeability, suggesting potential applications in drug delivery systems.

Case Study 2: Photodynamic Therapy (PDT)

Research has explored the use of α-Sexithiophene in photodynamic therapy. When excited by specific wavelengths of light, it generates reactive oxygen species (ROS), which can induce apoptosis in cancer cells. This property highlights its potential as a photosensitizer in cancer treatment .

Data Table: Summary of Biological Activities

属性

IUPAC Name |

2-thiophen-2-yl-5-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H14S6/c1-3-15(25-13-1)17-5-7-19(27-17)21-9-11-23(29-21)24-12-10-22(30-24)20-8-6-18(28-20)16-4-2-14-26-16/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUJYDIFFRDAYDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(S4)C5=CC=C(S5)C6=CC=CS6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H14S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90462870 | |

| Record name | Sexithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90462870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88493-55-4 | |

| Record name | Sexithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90462870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alpha-sexithiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。